2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide
Description
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide features a pyridinyl core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The acetamide moiety is modified with a phenyl group and a methoxyimino-methyl substituent. This structure confers unique electronic and steric properties, influencing its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-25-23-9-22-15(24)13(10-5-3-2-4-6-10)14-12(17)7-11(8-21-14)16(18,19)20/h2-9,13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSTWGYTKCDLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Chlorine and trifluoromethyl groups on the pyridine ring, enhancing its chemical reactivity.
- Methoxyimino and phenylacetamide functionalities, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClF3N3O |
| Molecular Weight | 347.73 g/mol |
| Melting Point | Not specified |
Antiparasitic Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit potent antiparasitic activity. For instance, derivatives with similar functional groups have shown IC50 values in the low micromolar range against various parasites, suggesting that this compound may also possess significant antiparasitic properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of target organisms.
- Receptor Interaction : The compound could interact with receptors in biological systems, modulating various signaling pathways.
- Binding Affinity : The presence of trifluoromethyl and chlorine groups enhances binding affinity through hydrophobic and electrostatic interactions.
Case Study 1: Antiparasitic Screening
In a comparative study, derivatives of pyridine compounds were screened for their antiparasitic efficacy against Entamoeba histolytica and Giardia intestinalis. The results indicated that compounds with similar structural motifs to this compound exhibited lower IC50 values than standard treatments like metronidazole .
Case Study 2: Medicinal Chemistry Applications
Research has focused on synthesizing new derivatives based on the core structure of this compound to enhance its pharmacological profile. Modifications have been made to improve solubility and reduce toxicity while maintaining biological activity. These studies have shown promising results in preclinical models for treating parasitic infections .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amide | 1.47 (against E. histolytica) | Potent antiparasitic activity |
| 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole | 1.72 - 4.43 | Antiparasitic |
| 2,4-Diamino-6-oxo-1,6-dihydropyrimidin | 49 | Antiparasitic |
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. It has been noted for its potential to inhibit the growth of various cancer cell lines. For instance, research has shown that derivatives of similar pyridine-based compounds exhibit significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways related to cancer proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may possess inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyridine derivatives including this compound demonstrated promising results in cytotoxicity assays. The derivatives were tested against multiple human cancer cell lines using the National Cancer Institute's protocols, revealing a significant decrease in cell viability at concentrations as low as 10 µM .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the pyridine ring and substituents can significantly influence biological activity. This highlights the importance of chemical structure in determining the efficacy of compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide in therapeutic applications .
Comparative Data Table
Comparison with Similar Compounds
Structural Analog: Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
Key Differences :
- Substituents on the Amide Group: Fluopyram has a benzamide group with a trifluoromethyl substituent, whereas the target compound replaces this with a phenylacetamide group modified by a methoxyimino-methyl moiety.
- Biological Activity: Fluopyram is a commercial SDHI fungicide effective against plant-pathogenic fungi and nematodes . The methoxyimino group in the target compound may alter binding affinity to succinate dehydrogenase or introduce novel modes of action.
- Degradation Pathways: Fluopyram undergoes photodegradation to form metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine . The methoxyimino group in the target compound could influence its environmental persistence or degradation kinetics.
Structural Analog: N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide
Key Differences :
- Linkage to Pyridine : This analog uses an ether linkage (oxygen atom) between the pyridine and ethyl group, whereas the target compound has a direct carbon-nitrogen bond.
- Biological Implications: Ether linkages often enhance solubility but may reduce membrane permeability compared to direct bonds. The methoxyimino group in the target compound could further modulate lipophilicity .
Structural Analog: N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Key Differences :
- Heterocyclic Modifications: This compound incorporates a triazole ring with a sulfur atom, which may enhance interactions with biological targets (e.g., enzymes or receptors).
Research Findings and Implications
Stability and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
